N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as MTPCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of piperidine carboxamides and is widely used in the field of medicinal chemistry.
Mechanism of Action
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It also acts on specific receptors in the body that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of specific enzymes that are involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties can be easily studied in vitro and in vivo. However, one limitation of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is that its pharmacokinetic properties are not well understood, which makes it difficult to predict its efficacy and safety in humans.
Future Directions
There are several future directions for research on N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. One potential area of study is the development of novel formulations of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide that can improve its pharmacokinetic properties and increase its efficacy and safety in humans. Another potential area of study is the investigation of the potential of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide and to identify potential drug targets for its use in cancer treatment and pain management.
Synthesis Methods
The synthesis of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves the reaction of p-toluidine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine and acetic anhydride to form N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. The yield of the synthesis process is approximately 70%.
Scientific Research Applications
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-6-10-18(11-7-16)23(21(25)22-14-4-3-5-15-22)20(24)17-8-12-19(26-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZBABKDZWAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.